

## An In-Depth Technical Guide to 3-[(Dimethylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of **3-[(Dimethylamino)methyl]phenol**. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this and related compounds.

## **Chemical Structure and Properties**

**3-[(Dimethylamino)methyl]phenol**, a substituted phenol, possesses a molecular structure characterized by a hydroxyl group and a dimethylaminomethyl group attached to a benzene ring at positions 1 and 3, respectively. This arrangement imparts specific chemical and physical properties that are of interest in various scientific disciplines.

Table 1: Chemical Identifiers and Properties of 3-[(Dimethylamino)methyl]phenol



Property	Value	Source
IUPAC Name	3- [(Dimethylamino)methyl]phenol	N/A
CAS Number	60760-04-5	[1]
Molecular Formula	С9Н13NO	[1]
Molecular Weight	151.21 g/mol	[2]
Solubility	Generally soluble in polar solvents like alcohols (methanol, ethanol) and moderately soluble in water. Solubility is influenced by pH. Limited solubility in non-polar solvents.[3]	N/A

## Synthesis of 3-[(Dimethylamino)methyl]phenol

The primary synthetic route to **3-[(Dimethylamino)methyl]phenol** is the Mannich reaction. This well-established organic reaction involves the aminoalkylation of an acidic proton located on a carbon atom, in this case, the aromatic ring of phenol, with formaldehyde and a secondary amine, dimethylamine.

## General Experimental Protocol for Mannich Reaction

The following is a generalized experimental protocol for the synthesis of aminomethylated phenols, adapted from established methodologies for similar compounds. Note: This protocol should be optimized and validated for the specific synthesis of **3**-

#### $\hbox{[(Dimethylamino)methyl]} phenol.$

#### Materials:

- Phenol
- Dimethylamine (aqueous solution, e.g., 40%)



- Formaldehyde (aqueous solution, e.g., 37%)
- Ethanol (or other suitable solvent)
- Hydrochloric acid (for pH adjustment)
- Sodium hydroxide (for neutralization)
- Dichloromethane (or other suitable extraction solvent)
- Anhydrous magnesium sulfate (or other drying agent)

#### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in ethanol.
- To the stirred solution, add the aqueous solution of dimethylamine.
- Slowly add the aqueous solution of formaldehyde to the reaction mixture. The addition is
  often done at a controlled temperature to manage the exothermic nature of the reaction.
- After the addition is complete, heat the reaction mixture to reflux for a specified period (e.g.,
   2-4 hours) to ensure the reaction goes to completion.
- Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Acidify the mixture with hydrochloric acid to a pH of approximately 2-3.
- Wash the acidic solution with dichloromethane to remove any unreacted phenol and nonbasic byproducts.
- Neutralize the aqueous layer with a sodium hydroxide solution to a pH of approximately 9-10.



- Extract the product into dichloromethane.
- Combine the organic extracts and dry over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
- The crude product may be further purified by techniques such as distillation or column chromatography.

# Biological Activity and Potential Mechanism of Action

While specific quantitative data on the antimicrobial activity of 3-

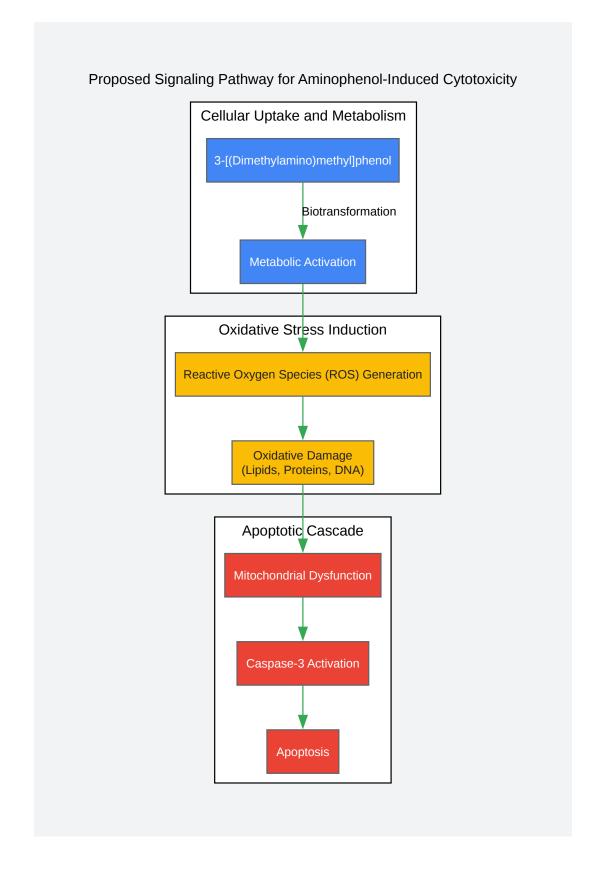
**[(Dimethylamino)methyl]phenol** is not readily available in the public domain, the broader class of phenolic compounds is well-known for its antimicrobial properties. The mechanism of action for phenolic compounds generally involves the disruption of microbial cell membranes, leading to leakage of intracellular components and eventual cell death.

Based on studies of a structurally related compound, 3,5-dimethylaminophenol (3,5-DMAP), a potential mechanism of action for **3-[(Dimethylamino)methyl]phenol** could involve the generation of reactive oxygen species (ROS). This can lead to oxidative stress and subsequent cellular damage, including apoptosis.

#### **Proposed Signaling Pathway for Cellular Toxicity**

The following diagram illustrates a proposed signaling pathway for the cellular toxicity of aminophenol derivatives, based on the known effects of 3,5-DMAP. It is important to note that this is a hypothetical pathway for **3-[(Dimethylamino)methyl]phenol** and requires experimental validation.





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Caption: Proposed mechanism of aminophenol-induced cytotoxicity.



## **Experimental Data on Related Compounds**

Due to the limited availability of specific quantitative data for 3-

**[(Dimethylamino)methyl]phenol**, the following table presents data for a related compound, 3-(Dimethylamino)phenol, to provide context for potential biological effects.

Table 2: In Vitro Cytotoxicity of 3-(Dimethylamino)phenol

Cell Line	Assay	Endpoint	Result	Reference
Human Red Blood Cells	Hemolysis Assay	Hemolysis (%)	Concentration- dependent increase	
Murine Leukemia (L1210)	Caspase Activity Assay	I <sub>50</sub> (Concentration for 50% induction)	Not specified, but induced apoptosis	

#### Conclusion

**3-[(Dimethylamino)methyl]phenol** is a readily synthesizable compound with potential for further investigation, particularly in the context of its biological activities. While direct experimental data on its antimicrobial efficacy and specific mechanism of action are currently lacking, the known properties of related phenolic and aminophenol compounds suggest that it may possess interesting pharmacological properties. Future research should focus on the quantitative assessment of its antimicrobial and cytotoxic effects, as well as the elucidation of its precise molecular targets and signaling pathways. The experimental protocols and proposed mechanisms outlined in this guide provide a foundational framework for such investigations.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 3[(Dimethylamino)methyl]phenol]. BenchChem, [2025]. [Online PDF]. Available at:
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